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2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Kinase Selectivity Profiling PI3K/mTOR Pathway Target Engagement

Researchers seeking kinase probe scaffolds face risk of generic substitution without SAR data. CAS 2034612-85-4 provides a well-characterized pyrrolo[3,4-d]pyrimidine core with a unique pivaloyl group at the 6-position, enabling controlled matched molecular pair analysis against Boc or diphenylacetyl analogs. No biological activity reported; requires de novo profiling. Suitable as a negative control scaffold or for diversification after amide cleavage. Supplied with full analytical characterization (NMR, HPLC).

Molecular Formula C15H22N4O2
Molecular Weight 290.367
CAS No. 2034612-85-4
Cat. No. B2567502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
CAS2034612-85-4
Molecular FormulaC15H22N4O2
Molecular Weight290.367
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CC2=CN=C(N=C2C1)N3CCOCC3
InChIInChI=1S/C15H22N4O2/c1-15(2,3)13(20)19-9-11-8-16-14(17-12(11)10-19)18-4-6-21-7-5-18/h8H,4-7,9-10H2,1-3H3
InChIKeyVZIRSIOYRMEGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: 2,2-Dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one


2,2-Dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic small molecule built on a pyrrolo[3,4-d]pyrimidine core substituted at the 2-position with a morpholine ring and bearing a 2,2-dimethylpropanoyl (pivaloyl) group at the 6-position nitrogen. Its molecular formula is C15H22N4O2, with a molecular weight of 290.36 g/mol, and its InChI Key is VZIRSIOYRMEGHM-UHFFFAOYSA-N [1]. The pyrrolo[3,4-d]pyrimidine scaffold is historically associated with kinase inhibitor design, particularly for targets within the PI3K and mTOR signaling pathways [2]. However, for this specific compound, a systematic search of primary research papers, patents, and authoritative databases (e.g., PubChem, ChEMBL, PubMed) returned no peer-reviewed biological activity data, no crystallographic target engagement data, and no quantitative comparator studies. The current evidence base for procurement differentiation is therefore limited to its defined chemical structure and physicochemical identity.

Scaffold reference for PI3K/mTOR kinase inhibitor design
Pyrrolo[3,4-d]pyrimidine core with morpholine and pivaloyl substitution
Matched molecular pair analysis for 6-position SAR
Pivaloyl group provides steric and lipophilic reference point
Chemical probe candidate after de novo profiling
No kinase selectivity or cellular activity data available; requires validation

Substitution Risk: Pyrrolo[3,4-d]pyrimidine Analogs


Generic substitution within the pyrrolo[3,4-d]pyrimidine class carries substantial risk because small structural modifications at the 6-position nitrogen and the 2-position morpholine produce divergent target binding profiles and physicochemical properties. The pivaloyl group of this compound (2,2-dimethylpropanoyl) confers unique steric bulk and lipophilicity that directly influence solubility, metabolic stability, and kinase hinge-region binding conformation [1]. Published structure-activity relationship (SAR) studies on related scaffolds demonstrate that even a single-atom change at the 6-position (e.g., carbonyl-to-carboxamide) can shift selectivity by over 100-fold among PI3K isoforms or mTOR [2]. Furthermore, the conformational constraint imposed by the 6,7-dihydro-5H-pyrrolo ring annulation, combined with the morpholine oxygen lone pair orientation, determines whether a compound acts as a Type I, Type II, or Type III kinase inhibitor. Without compound-specific selectivity profiling data to distinguish CAS 2034612-85-4 from close analogs such as tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 2034527-69-8) or 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone, substitution introduces an unquantified risk of altered target potency, off-target liability, and pharmacokinetic behavior.

Pivaloyl steric bulk may alter kinase hinge-region binding conformation compared to Boc or acetyl analogs.
Morpholine orientation and 6,7-dihydro ring constraint can shift selectivity profile; direct extrapolation from close CAS analogs is unsupported.
No compound-specific selectivity data exist; substituting with any pyrrolo[3,4-d]pyrimidine analog introduces unquantified target engagement risk.

Quantitative Differentiation vs. Closest Analogs


No Kinase Selectivity Profiling Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (USPTO, WIPO, EPO) identified zero records containing quantitative kinase inhibition data (IC50, Ki, or Kd) for CAS 2034612-85-4. The closest structural comparator with published data is a compound bearing a urea-linked phenyl group at the 2-position of an otherwise identical 4-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, which demonstrated a kinase modulatory Ki of ≤100 nM in a PIKK-family assay [1]. However, this comparator differs at three molecular features (2-substituent identity, 6-substituent identity, and linker chemistry), rendering quantitative extrapolation unsupported. No direct head-to-head comparison, cross-study comparable dataset, or class-level inference with quantified confidence intervals can be constructed for this specific compound.

Kinase profiling
Data to verify
No Ki, IC50, or Kd data available for this compound. Closest analog with published data (urea-linked phenyl, Ki ≤100 nM) differs at three molecular features.
Class-level scaffold association only; quantitative selectivity cannot be inferred.
Procurement requires planning for full panel screening.
Kinase Selectivity Profiling PI3K/mTOR Pathway Target Engagement

No Physicochemical or ADME Data

Only computationally predicted physicochemical properties are available for this compound (density: 1.209±0.06 g/cm³, boiling point: 512.1±60.0 °C, pKa: 3.71±0.20) [1]. No experimentally measured logP, logD, aqueous solubility, kinetic solubility, plasma protein binding, microsomal stability, or permeability data were located in any peer-reviewed publication or authoritative database. The closest analog with any experimentally determined property is tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 2034527-69-8), for which only molecular weight (306.36 g/mol) is cataloged [2]. The predicted versus experimental gap, combined with the absence of any measured PK parameter, prevents meaningful quantitative comparison.

Physicochemical / ADME
Source review
Only predicted properties available (density, boiling point, pKa). No experimental logP, solubility, permeability, or metabolic stability data for target or closest analog.
Predicted values do not substitute for experimental characterization.
In-house solubility and permeability assays required before use.
Physicochemical Profiling ADME Solubility

No Cellular Activity Data

An unverifiable claim on a commercial aggregator site states that this compound 'induces apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspase pathways' and references a patent filing (WO2023/123456) [1]. However, a search of the WIPO Patentscope database returned no patent with the number WO2023/123456 matching this compound. No peer-reviewed publication corroborates any apoptosis induction data, caspase activation quantification, or mitochondrial membrane potential disruption measurement. For comparison, the pyrimidine class broadly includes PI3K/mTOR inhibitors with documented nanomolar cellular IC50 values (e.g., BKM120, PQR309) [2], but no quantitative bridge exists to CAS 2034612-85-4.

Cellular activity
Data to verify
Unverified claim of apoptosis induction via mitochondrial disruption and caspase activation; no peer-reviewed cellular IC50 or target engagement data.
Cellular pharmacology cannot be assumed; class-level PI3K/mTOR inhibitor data are not transferable.
Reported claim requires independent replication.
Cellular Pharmacology Target Engagement Functional Assays

Application Scenarios


Kinase Selectivity Panel Screening

Given the complete absence of published selectivity data for this specific compound [1], any use as a kinase probe requires de novo profiling against a broad kinase panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot). The pyrrolo[3,4-d]pyrimidine scaffold suggests potential activity against PI3K, mTOR, or DNA-PK family members [2], but users should budget for full panel screening rather than relying on class-level predictions. Procurement is appropriate only as a starting point for SAR exploration, not for a pre-validated chemical probe.

Physicochemical SAR Reference

With only predicted logP (~2.0–2.5), pKa (3.71), and topological polar surface area (~58 Ų) available [1], this compound may serve as a reference point in a matched molecular pair analysis (MMPA) against analogs bearing different 6-position substituents. For example, comparing CAS 2034612-85-4 (pivaloyl) against CAS 2034527-69-8 (Boc) or 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone (diphenylacetyl) could reveal how acyl group steric bulk and lipophilicity modulate solubility and permeability. However, all experimental property measurements must be conducted in-house.

Synthetic Intermediate for Library Construction

The compound's single reactive site (the 6-position amide, formed from the secondary amine of the pyrrolo[3,4-d]pyrimidine core) makes it a terminal amide, but reductive cleavage or hydrolysis could regenerate the 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine scaffold [1] for subsequent diversification. Procurement for this purpose should be benchmarked against direct purchase of the free amine scaffold precursor (CAS not identified for the des-acyl analog in accessible databases) for cost-effectiveness. No literature precedent for this specific transformation was located.

Negative Control in Morpholine Assays

If subsequent profiling reveals CAS 2034612-85-4 to be inactive against a target panel, the pivaloyl group's steric occupancy at the solvent-exposed region may make this compound a suitable negative control for morpholine-containing kinase inhibitors. This application depends entirely on empirical profiling data, which have not yet been published [1]. The morpholine ring itself can contribute to non-specific binding (e.g., to hERG or CYP enzymes), so even as a negative control, off-target liability profiling is required.

Application
Selection Property
Validation Focus
Kinase panel screening
Scaffold-based profiling readiness
De novo selectivity profiling against PI3K/mTOR/DNA-PK families
Matched molecular pair analysis
Predicted physicochemical profile
Experimental logP, solubility, permeability determination vs. Boc/diphenylacetyl analogs
Synthetic intermediate
Terminal amide reactivity
Feasibility of reductive cleavage to free amine scaffold for diversification
Negative control candidate
Steric occupancy at solvent-exposed region
Empirical inactivity confirmation; off-target liability profiling (hERG, CYP)
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